1-(Azetidin-3-ylcarbonyl)-4-cyclobutyl-1,4-diazepane
CAS No.: 1238877-60-5
Cat. No.: VC2945309
Molecular Formula: C13H23N3O
Molecular Weight: 237.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1238877-60-5 |
|---|---|
| Molecular Formula | C13H23N3O |
| Molecular Weight | 237.34 g/mol |
| IUPAC Name | azetidin-3-yl-(4-cyclobutyl-1,4-diazepan-1-yl)methanone |
| Standard InChI | InChI=1S/C13H23N3O/c17-13(11-9-14-10-11)16-6-2-5-15(7-8-16)12-3-1-4-12/h11-12,14H,1-10H2 |
| Standard InChI Key | XMHXCPKZGJAJPX-UHFFFAOYSA-N |
| SMILES | C1CC(C1)N2CCCN(CC2)C(=O)C3CNC3 |
| Canonical SMILES | C1CC(C1)N2CCCN(CC2)C(=O)C3CNC3 |
Introduction
Chemical Identity and Basic Properties
1-(Azetidin-3-ylcarbonyl)-4-cyclobutyl-1,4-diazepane is a heterocyclic organic compound with the molecular formula C13H23N3O and a molecular weight of 237.35 g/mol . The compound is registered with the CAS number 1238877-60-5, which serves as its unique identifier in chemical databases . The structure consists of three main components: an azetidine ring, a carbonyl linker, and a 1,4-diazepane ring substituted with a cyclobutyl group.
Structural Components
The compound consists of several distinct structural features that define its chemical identity:
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Azetidine Moiety: A four-membered nitrogen-containing ring connected through position 3 to a carbonyl group
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Carbonyl Linker: A connecting functional group that links the azetidine and diazepane portions
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1,4-Diazepane Ring: A seven-membered ring containing two nitrogen atoms at positions 1 and 4
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Cyclobutyl Substituent: A four-membered carbocyclic ring attached to the N-4 position of the diazepane ring
Physical Properties
Based on its structure and related compounds, the following physical properties can be anticipated:
Structural Characteristics and Conformational Analysis
The 1,4-diazepane ring is a key structural element in this compound that influences its three-dimensional arrangement and potential biological activity. The seven-membered diazepane ring typically adopts various conformations depending on substitution patterns and environmental conditions.
Synthetic Approaches
The synthesis of 1-(Azetidin-3-ylcarbonyl)-4-cyclobutyl-1,4-diazepane likely involves several key steps that build upon established methodologies for related nitrogen-containing heterocycles.
N-Alkylation Strategy
The regioselective N-alkylation of diazepane systems has been described in the literature. For related diazepine structures, alkylation can occur at different nitrogen positions depending on reaction conditions . Microwave heating has been shown to promote N-4 alkylation with complete regiospecificity in similar systems, which could be applicable for introducing the cyclobutyl group to the diazepane ring .
Carbonyl Formation
The carbonyl linkage between the azetidine and diazepane portions would typically be formed through an amide coupling reaction, potentially utilizing activated azetidine-3-carboxylic acid derivatives and the N-1 position of the already cyclobutyl-substituted 1,4-diazepane.
Regioselectivity Considerations
The regioselectivity of alkylation in diazepane/diazepine systems is influenced by both thermodynamic and kinetic factors. Ab initio calculations on related systems have indicated that deprotonation is often the rate-limiting step for alkylation at N-4, while formation of the N(1)-C bond is rate limiting for reaction at N-1 . This understanding is crucial when designing synthetic routes to ensure proper substitution patterns.
Structural Relationship to Pharmacologically Relevant Compounds
The structural elements present in 1-(Azetidin-3-ylcarbonyl)-4-cyclobutyl-1,4-diazepane share similarities with several pharmacologically active compound classes.
Azetidine-Containing Compounds
Azetidine-containing compounds have gained attention in medicinal chemistry due to their unique spatial arrangements and potential to serve as conformationally restricted analogs of more flexible structures. N-substituted azetidine derivatives have been explored as selective estrogen receptor modulators (SERMs) , suggesting that our target compound might exhibit some activity in related biological systems.
Diazepane as a Pharmacophore
The 1,4-diazepane ring system is related to the 1,4-diazepine scaffold, which has been incorporated into various bioactive molecules. Compounds containing the diazepane/diazepine core have been investigated for diverse pharmacological activities, including potential applications as central nervous system agents.
Structurally Related Compounds
The structural motifs found in 1-(Azetidin-3-ylcarbonyl)-4-cyclobutyl-1,4-diazepane are related to several compound classes with established biological activities:
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Bicyclic 1,4-diazepanones have been explored for therapeutic applications as indicated in patent literature
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Compounds containing the azetidine motif linked to heterocyclic systems have been investigated for various biological targets
Research Status and Future Perspectives
The current research status of 1-(Azetidin-3-ylcarbonyl)-4-cyclobutyl-1,4-diazepane appears to be in early stages, with limited published information specifically addressing this compound.
Current Knowledge Gaps
Several important aspects of this compound remain to be explored:
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Comprehensive Physical Properties: Detailed physical characterization including solubility profiles, stability studies, and spectroscopic data
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Biological Activity Profiling: Systematic screening against various biological targets to identify potential areas of application
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Optimized Synthetic Routes: Development of efficient and scalable synthetic methodologies specific to this compound
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Conformational Analysis: Detailed studies of solution-state and solid-state conformational preferences
Future Research Directions
Promising future research directions for 1-(Azetidin-3-ylcarbonyl)-4-cyclobutyl-1,4-diazepane include:
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Structure-Property Relationship Studies: Systematic modification of the core structure to understand how structural changes affect physical and biological properties
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Computational Modeling: Advanced computational studies to predict binding modes with potential biological targets
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Derivatization Strategies: Development of synthetic methods to access libraries of derivatives with enhanced properties
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Application in Fragment-Based Drug Discovery: Exploration of the compound as a fragment for building larger, bioactive molecules
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